molecular formula C22H16N4O4 B5562912 3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid

3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid

Cat. No.: B5562912
M. Wt: 400.4 g/mol
InChI Key: CWWWTTJUBCSOQJ-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound featuring a pyrazole ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid typically involves multi-step reactions. One common method includes the condensation of 3-phenyl-1H-pyrazole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate then undergoes a reaction with 5-formyl-2-furancarboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazone moiety can be reduced to hydrazine derivatives.

    Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(5-phenyl-1H-pyrazol-3-yl)benzoic acid: Similar structure but lacks the furan ring.

    5-(3-phenyl-1H-pyrazol-5-yl)furan-2-carboxylic acid: Similar structure but lacks the benzoic acid moiety.

Uniqueness

3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid is unique due to the presence of all three functional groups (pyrazole, furan, and benzoic acid) in a single molecule. This combination of functional groups provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c27-21(19-12-18(24-25-19)14-5-2-1-3-6-14)26-23-13-17-9-10-20(30-17)15-7-4-8-16(11-15)22(28)29/h1-13H,(H,24,25)(H,26,27)(H,28,29)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWTTJUBCSOQJ-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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